cis,trans-Hexa-2,4-diene

Cycloaddition Fullerene Chemistry Stereochemistry

cis,trans-Hexa-2,4-diene (also designated (E,Z)-2,4-hexadiene, CAS 5194-50-3) is one of three geometric isomers of 2,4-hexadiene, a C6 conjugated diene with molecular formula C6H10 and molecular weight 82.14 g/mol. It is distinguished from its symmetrical counterparts—trans,trans-2,4-hexadiene (CAS 5194-51-4) and cis,cis-2,4-hexadiene (CAS 6108-61-8)—by its unique E/Z configuration, which imparts a permanent dipole moment and intermediate thermodynamic stability relative to the trans,trans isomer.

Molecular Formula C6H10
Molecular Weight 82.14 g/mol
CAS No. 5194-50-3
Cat. No. B1605771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis,trans-Hexa-2,4-diene
CAS5194-50-3
Molecular FormulaC6H10
Molecular Weight82.14 g/mol
Structural Identifiers
SMILESCC=CC=CC
InChIInChI=1S/C6H10/c1-3-5-6-4-2/h3-6H,1-2H3/b5-3-,6-4+
InChIKeyAPPOKADJQUIAHP-CIIODKQPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis,trans-Hexa-2,4-diene (CAS 5194-50-3): Conjugated Diene Isomer for Stereospecific Synthesis and Polymerization


cis,trans-Hexa-2,4-diene (also designated (E,Z)-2,4-hexadiene, CAS 5194-50-3) is one of three geometric isomers of 2,4-hexadiene, a C6 conjugated diene with molecular formula C6H10 and molecular weight 82.14 g/mol [1]. It is distinguished from its symmetrical counterparts—trans,trans-2,4-hexadiene (CAS 5194-51-4) and cis,cis-2,4-hexadiene (CAS 6108-61-8)—by its unique E/Z configuration, which imparts a permanent dipole moment and intermediate thermodynamic stability relative to the trans,trans isomer [2]. This stereochemical asymmetry directly governs its behavior in cycloadditions, metal complexation, and polymerization, where it consistently exhibits a reactivity and selectivity profile that is neither wholly stereospecific like the trans,trans isomer nor inert like the cis,cis isomer, but instead occupies a distinct mechanistic niche [3].

Why cis,trans-Hexa-2,4-diene Cannot Be Replaced by Other 2,4-Hexadiene Isomers in Controlled Reactions


Substituting cis,trans-2,4-hexadiene with the more stable trans,trans isomer or the less stable cis,cis isomer will fundamentally alter the outcome of stereospecific transformations. In Diels–Alder cycloadditions with C60, the trans,trans isomer reacts via a concerted, stereochemistry-retaining mechanism, whereas the cis,trans isomer undergoes prior isomerization to trans,trans before cycloadding at elevated temperatures, leading to distinct adduct distributions [1]. In palladium chloride complexation, the cis,trans isomer yields one specific π-allylpalladium diastereomer, while the trans,trans and cis,cis isomers collectively produce the opposite epimer [2]. In cationic polymerization, the reactivity ranking is trans–trans < cis–cis < cis–trans, making cis,trans the most polymerizable isomer under these conditions—a reversal of the typical thermodynamic stability order [3]. Therefore, selecting the correct isomer is not merely a matter of purity but a prerequisite for achieving the desired reaction pathway, stereochemical outcome, or polymer yield.

Quantitative Differentiation: cis,trans-Hexa-2,4-diene vs. trans,trans- and cis,cis-2,4-Hexadiene


Divergent Mechanistic Pathways in [4+2] Cycloaddition with C60

In the [4+2] cycloaddition with C60, trans,trans-2,4-hexadiene proceeds via a concerted mechanism with full stereochemistry retention to yield a single adduct (1a) [1]. In contrast, cis,trans-2,4-hexadiene undergoes thermodynamically driven isomerization to the trans,trans isomer prior to cycloaddition at standard temperatures, but at elevated temperatures can cycloadd directly to form a distinct adduct (1b) [2]. This bifurcation in mechanism and product distribution underscores the unique reactivity of the cis,trans isomer in fullerene functionalization.

Cycloaddition Fullerene Chemistry Stereochemistry

Stereospecific Complexation with Palladium Chloride Yields Distinct Diastereomers

Using 2,4-hexadiene as a model system, it was demonstrated that diene addition to palladium chloride is stereospecific [1]. The cis,trans isomer generates one epimer of a π-allylpalladium diastereomeric pair, while the trans,trans and cis,cis isomers both produce the opposite epimer . This differential stereochemical outcome enables the selective preparation of enantiomerically enriched or diastereomerically pure organometallic intermediates based solely on diene geometry.

Organometallic Chemistry π-Allyl Complexes Stereospecific Synthesis

Superior Cationic Polymerizability Among 2,4-Hexadiene Isomers

In cationic homo- and copolymerizations using BF3·O(C2H5)2 in toluene or nitroethane, the polymerizability of 2,4-hexadiene isomers increases in the order: trans–trans < cis–cis < cis–trans [1]. The cis,trans isomer is the most reactive monomer, yielding polymers with the highest molecular weight among the three isomers [2]. This ranking is counterintuitive relative to thermodynamic stability (where trans–trans is most stable) and is attributed to the ease of monomer transfer and termination reactions in the less stable isomers [3].

Cationic Polymerization Polymer Chemistry Monomer Reactivity

Suppressed Cycloaddition Reactivity with Ethylene Under Thermal Conditions

In a comparative study of thermal [4+2] cycloaddition with ethylene, trans,trans-2,4-hexadiene reacted stereospecifically to yield cis-3,6-dimethylcyclohexene at 175 °C and 6000 psi [1]. Under similar conditions (195 °C and 4500 psi for 21 hours), no detectable addition of ethylene to cis,trans-2,4-hexadiene was observed [2]. This stark reactivity contrast is attributed to the inability of the cis,trans isomer to adopt the requisite s-cis conformation without incurring prohibitive steric strain, whereas the trans,trans isomer can readily achieve the reactive conformation.

Cycloaddition Diels–Alder Reaction Stereoelectronic Effects

Procurement-Driven Application Scenarios for cis,trans-Hexa-2,4-diene


Fullerene Functionalization for Materials Science

Researchers performing [4+2] cycloadditions of dienes to C60 to synthesize fullerene-based materials (e.g., for organic photovoltaics or biomedical agents) should procure cis,trans-2,4-hexadiene. Its unique temperature-dependent dual-pathway reactivity—isomerization at ambient temperatures versus direct cycloaddition at elevated temperatures—enables access to adduct 1b that cannot be obtained using the trans,trans isomer [1]. This is critical for structure–property relationship studies where subtle changes in fullerene adduct geometry dramatically influence electronic and solubility characteristics.

Stereoselective Synthesis of Organometallic Catalysts and Intermediates

In the preparation of π-allylpalladium complexes for catalytic cross-coupling or allylic substitution reactions, cis,trans-2,4-hexadiene is the necessary starting material to obtain the specific epimer that serves as a precursor to one diastereomeric series [1]. Using the trans,trans or cis,cis isomers would instead furnish the opposite epimer, thereby altering the stereochemical outcome of subsequent catalytic cycles. Procurement of the isomerically pure cis,trans compound is essential for maintaining stereochemical fidelity.

Cationic Polymerization for Specialty Elastomers and Adhesives

For industrial chemists formulating cationic polymerization processes to produce poly(2,4-hexadiene) with high molecular weight and high conversion, cis,trans-2,4-hexadiene is the optimal monomer selection. Quantitative studies confirm its superior polymerizability relative to the trans,trans and cis,cis isomers [1]. This translates directly to reduced catalyst loading, shorter cycle times, and higher product molecular weight, offering tangible cost and performance advantages in the production of specialty elastomers, adhesives, or hydrocarbon resins.

Protecting Group Strategy in Multi-Step Organic Synthesis

Synthetic organic chemists designing sequences where a conjugated diene must survive a reaction step that would otherwise undergo thermal [4+2] cycloaddition with ethylene or other simple olefins should select cis,trans-2,4-hexadiene as the diene building block. The demonstrated inertness of this isomer toward thermal ethylene cycloaddition—in stark contrast to the reactive trans,trans isomer [1]—allows it to function as a 'masked' or 'protected' diene, remaining intact until a later step where a more activated dienophile is introduced under controlled conditions.

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